Defensin-like protein 10
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
RTCESPSNKFQGVCLNSQSCAKACPSEGFSGGRCSSLRCYCSKAC |
Origin of Product |
United States |
Nomenclature, Classification, and Molecular Identification of Defensin Like Protein 10
Hierarchical Classification of Defensin-like Proteins
Defensin-like proteins are categorized through a hierarchical system that considers their evolutionary history, three-dimensional structure, and the specific arrangement of their cysteine residues. wikipedia.orgnih.gov
Cis-Defensin and Trans-Defensin Superfamilies: Distinctions and Shared Features
Shared Features:
Both superfamilies consist of small, compact, and highly stable proteins. wikipedia.org
They are typically cationic (positively charged). wikipedia.org
Their stability is due to multiple highly conserved disulfide bonds formed by cysteine residues. wikipedia.org
Members of both superfamilies generally function in host defense, displaying antimicrobial activity against a wide range of pathogens, including bacteria and fungi. wikipedia.org
Distinctions:
Cis-Defensins: This superfamily includes defensins found in plants, fungi, and invertebrates (like insects and mollusks). wikipedia.org They are characterized by two parallel disulfide bonds that connect a beta-strand to an alpha-helix. wikipedia.org Plant defensins, such as Defensin-like protein 10, belong to this superfamily. nih.gov
Trans-Defensins: This superfamily contains defensins from vertebrates (including humans) and some invertebrates. wikipedia.org In trans-defensins, the two most conserved disulfide bridges link a beta-strand to two different secondary structure elements, pointing in opposite directions. wikipedia.org
| Feature | Cis-Defensin Superfamily | Trans-Defensin Superfamily |
|---|---|---|
| Organismal Distribution | Plants, Fungi, Invertebrates wikipedia.org | Vertebrates, some Invertebrates wikipedia.org |
| Disulfide Bond Orientation | Two parallel disulfide bonds linking a β-strand to an α-helix wikipedia.org | Two opposing disulfide bonds linking a β-strand to different secondary structures wikipedia.org |
| Example Members | Plant defensins, Fungal defensins, Insect defensins wikipedia.org | Human α- and β-defensins wikipedia.org |
Subfamily Classification Based on Cysteine Motifs and Disulfide Bond Topology (e.g., 8-Cys, 10-Cys Defensin-like Proteins)
Within the superfamilies, defensins are further classified based on the number of cysteine residues and the pattern of disulfide bridges, which determines their three-dimensional fold. nih.gov The characteristic structure for plant defensins is the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and a triple-stranded antiparallel β-sheet stabilized by disulfide bonds. nih.gov
The number of cysteine residues is a key feature for sub-classification:
8-Cys Defensins: This is a common motif in classical plant defensins, where eight cysteine residues form four disulfide bonds that stabilize the protein's structure. nih.gov
10-Cys Defensins: Some defensin-like proteins contain ten cysteine residues, forming five disulfide bonds. This variation in cysteine number and arrangement contributes to the functional diversity of the defensin (B1577277) family.
The specific spacing of cysteines along the peptide chain creates distinct motifs that define different groups and subgroups within the defensin-like family.
Identification of Specific this compound Members or Related Gene Families (e.g., Pathogenesis-Related Protein 10 (PR-10) Family)
The specific protein, Arabidopsis thalianaThis compound (PDF2.6) , is a member of the cis-defensin superfamily. uniprot.org It is a small protein of 73 amino acids and is recognized for its role in conferring broad-spectrum resistance to pathogens. uniprot.org
It is important to distinguish the defensin family from the Pathogenesis-Related Protein 10 (PR-10) family . While both are induced in response to pathogens and stress, they belong to different protein families with distinct structures and functions. nih.govfrontiersin.org
Defensins (classified as PR-12): Plant defensins are sometimes categorized as the PR-12 family of pathogenesis-related proteins. nih.gov Their primary role is direct antimicrobial activity. wikipedia.org
PR-10 Family: This is a separate, multigenic family of small, typically acidic intracellular proteins. nih.govfrontiersin.org They are structurally related to the major birch pollen allergen Bet v 1 and possess a characteristic hydrophobic cavity capable of binding various ligands, such as cytokinins, flavonoids, and steroids. mdpi.com Some PR-10 proteins have been reported to possess ribonuclease (RNase) activity, contributing to defense by degrading pathogen RNA. researchgate.net A concurrent overexpression of PR-10, defensin, and cold dehydrin genes has been observed in plants adapted to stressful environments, suggesting a coordinated but distinct role in plant defense and adaptation. nih.gov
Genetic Loci and Gene Family Expansion of this compound Encoding Sequences
The genes encoding defensin-like proteins constitute a large and highly diverse multigene family in plants, which has expanded and diversified through evolutionary processes like gene duplication. nih.gov
Genome-Wide Identification and Annotation of Defensin-like Gene Families
Bioinformatic approaches have enabled the genome-wide identification of hundreds of defensin-like (DEFL) genes in various plant species. For example, the Arabidopsis thaliana genome contains 317 DEFL genes. nih.gov These identification strategies typically involve searching genome databases for sequences with characteristic defensin motifs, such as the conserved cysteine patterns. The large number of DEFL genes in plant genomes points to their crucial and varied roles in plant immunity and development. nih.gov
Chromosomal Localization and Genomic Organization of this compound Genes
DEFL genes are distributed across the chromosomes of a plant's genome. A notable feature of their genomic organization is the tendency to be located in clusters. nih.gov This clustering suggests that the expansion of the DEFL gene family has occurred through successive rounds of local gene duplication events. nih.gov
The specific gene encoding This compound (PDF2.6) in Arabidopsis thaliana is At2g02140 . uniprot.org As is typical for many plant defensin genes, At2g02140 has a structure consisting of two exons separated by a single intron. This genomic arrangement is common across the defensin family in both plants and vertebrates. wikipedia.org
| Feature | Information for Arabidopsis thaliana this compound |
|---|---|
| Protein Name | This compound; Plant defensin 2.6 (PDF2.6) uniprot.org |
| Organism | Arabidopsis thaliana (Mouse-ear cress) uniprot.org |
| UniProt ID | Q9ZUL8 uniprot.org |
| Gene Name | PDF2.6 / LCR72 uniprot.org |
| Ordered Locus Name | At2g02140 uniprot.org |
| Genomic Organization | Typically 2 exons, 1 intron wikipedia.org |
Characterization of Exon-Intron Structure and Pseudogenes Associated with this compound
The genomic organization of defensin-like genes reveals conserved structural features, although some variability exists. Generally, plant defensin genes are characterized by a simple exon-intron structure. Many defensin genes in plants, such as those identified in lentils, contain a single intron. nih.gov Studies on specific groups of defensin-like genes in Arabidopsis, like the CRP0770 family, also show a predominant structure of two exons separated by one intron. nih.gov This is consistent with the broader observation in vertebrate defensins, which are typically encoded by two-exon genes where the first exon codes for a leader sequence and the second for the mature, cysteine-rich peptide. wikipedia.org The introns can vary in size. researchgate.net The conservation of intron boundaries has been noted within certain plant families, suggesting a shared evolutionary history. researchgate.netresearchgate.net For example, research on fungal defensin-like peptides has detailed a conserved structure that includes a phase-0 intron at the end of the signal peptide sequence and a phase-2 intron that interrupts a codon for a conserved cysteine residue. nih.gov
Table 2: Summary of Exon-Intron Structure in Plant Defensin-like Genes
| Organism/Gene Family | Common Structure | Key Findings |
|---|---|---|
| Arabidopsis thaliana (CRP0770) | One intron | Most genes in this defensin-like family have one intron; exceptions have two. nih.gov |
| Lens culinaris (Lentil) | One intron | All six identified defensin genes contained a single intron. nih.gov |
| Fungal Defensin-Like Peptides | Two introns (conserved phase) | Possess a phase-0 intron after the signal peptide and a phase-2 intron within the mature peptide coding region. nih.gov |
The expansion of the defensin-like gene family in plants has also led to the formation of pseudogenes, which are non-functional genomic sequences derived from functional ancestral genes. Large-scale genomic analyses in plants have identified a significant number of these non-functional relatives. In Arabidopsis thaliana, it is estimated that approximately 10% of the 317 identified defensin-like sequences are likely pseudogenes. nih.gov Similarly, a comprehensive study of the grapevine (Vitis vinifera) genome identified 79 defensin-like sequences, of which 33 were classified as pseudogenes or gene fragments. apsnet.org The presence of pseudogenes is a common feature of gene family evolution and can arise from events such as premature stop codons, as observed in human θ-defensin pseudogenes. nih.gov The high number of pseudogenes within the defensin-like family across different plant species points to a dynamic evolutionary history involving gene duplication and subsequent functional diversification or loss. apsnet.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Low-molecular-weight cysteine-rich protein 72 |
Molecular Architecture and Post Translational Processing of Defensin Like Protein 10
Primary Sequence Analysis and Conserved Motifs in Defensin-like Protein 10
The primary structure, or amino acid sequence, of a defensin-like protein is the foundational blueprint for its three-dimensional architecture and subsequent function. In Arabidopsis thaliana, this compound, also known as Plant defensin (B1577277) 2.6 (PDF2.6), is initially synthesized as a 73-amino acid precursor protein. This precursor undergoes processing to yield a mature protein. Analysis of this sequence reveals conserved motifs that are hallmarks of the plant defensin family.
A defining characteristic of defensin-like proteins is the presence of a highly conserved cysteine framework. These residues are crucial for the formation of disulfide bonds that stabilize the protein's tertiary structure. Plant defensins typically feature eight conserved cysteine residues, leading to four disulfide bridges. In some cases, defensins with ten cysteines and five disulfide bonds have been identified. The spacing of these cysteine residues is a key feature used in the classification of defensins. The conservation of these cysteine patterns across different plant species underscores their fundamental role in maintaining the structural integrity of the defensin fold.
The table below details the primary sequence of the Arabidopsis thaliana this compound precursor and the location of its conserved cysteine residues.
| Feature | Sequence/Position |
| Full Precursor Sequence | M K L F F S V F F L F L I S L L F L V S P I S A E A L C K A R C Q G G V C T N G G F C G C R G H C R R G F Y A R G G F C G A C A N C A C R K |
| Mature Protein | E A L C K A R C Q G G V C T N G G F C G C R G H C R R G F Y A R G G F C G A C A N C A C R K |
| Cysteine Positions | 31, 42, 48, 52, 62, 67, 69, 73 |
Data sourced from UniProt (Q9ZUL8).
Within the primary sequence of many antimicrobial peptides, including defensin-like proteins, lies a functionally critical region known as the gamma-core motif. This motif is generally defined by the consensus sequence GXC(X3-9)C and is structurally characterized by two antiparallel β-strands connected by a hairpin loop. The gamma-core is widely considered a major determinant of the antimicrobial, particularly antifungal, activity of these peptides. Its amphipathic nature, with a segregation of charged and hydrophobic residues, is thought to facilitate interactions with microbial cell membranes.
In Arabidopsis thaliana this compound, the gamma-core motif can be identified within its mature sequence. The specific sequence of this region is crucial for its biological activity.
| Motif | Sequence in A. thaliana this compound |
| Gamma-Core | G F C G A C A N C |
Tertiary Structure and Conformational Stability of this compound
The functionality of this compound is intrinsically linked to its three-dimensional tertiary structure. This compact, stable fold is essential for its biological activities and is largely dictated by the conserved cysteine framework.
The tertiary structure of plant defensins, including this compound, is characterized by a highly conserved fold known as the cysteine-stabilized αβ-motif (CSαβ). This motif consists of a single α-helix packed against a triple-stranded antiparallel β-sheet. The stability of this structure is maintained by a network of intramolecular disulfide bonds. In the case of Arabidopsis thaliana this compound, four specific disulfide bonds have been identified, which covalently link different parts of the polypeptide chain, ensuring the correct folding and stability of the CSαβ motif.
The specific disulfide bond connectivity for Arabidopsis thaliana this compound is detailed in the table below.
| Disulfide Bond | Cysteine Residue Positions |
| Bond 1 | 31 ↔ 73 |
| Bond 2 | 42 ↔ 62 |
| Bond 3 | 48 ↔ 67 |
| Bond 4 | 52 ↔ 69 |
Data sourced from UniProt (Q9ZUL8).
The folding of defensin-like proteins into their native, functional conformation is a complex process that occurs in the endoplasmic reticulum. The formation of the correct disulfide bonds is a critical step in this pathway, ensuring the protein achieves its stable tertiary structure. The CSαβ fold, once formed, is exceptionally stable due to these covalent cross-links, which makes the protein resistant to degradation and denaturation. This inherent stability is a key feature of defensins, allowing them to function in the often harsh extracellular environments where they encounter pathogens. The lack of a significant hydrophobic core in some defensins suggests that the disulfide bonds are the primary stabilizing force for their tertiary structure.
Precursor Processing and Maturation of this compound
This compound, like other defensins, is synthesized as an inactive precursor protein that must undergo post-translational processing to become a mature, active peptide. This regulatory step ensures that the potentially cytotoxic defensin is only activated when and where it is needed.
The precursor of Arabidopsis thaliana this compound contains an N-terminal signal peptide of 28 amino acids. This signal peptide directs the nascent polypeptide to the endoplasmic reticulum, where folding and disulfide bond formation occur. Following its entry into the secretory pathway, the signal peptide is cleaved off to yield the mature defensin. This process is a common feature of what are known as Class I plant defensins. Some plant defensins, classified as Class II, also possess a C-terminal prodomain that is removed during maturation. Based on its precursor structure, this compound from Arabidopsis thaliana is classified as a Class I defensin.
| Precursor Component | Position | Description |
| Signal Peptide | 1-28 | Targets the protein to the secretory pathway and is subsequently cleaved. |
| Mature Protein | 29-73 | The functional, active form of this compound. |
Data sourced from UniProt (Q9ZUL8).
Role of Signal Peptides in Secretion and Targeting
The initial and crucial step in the processing of Defb10 is its entry into the secretory pathway, a process directed by an N-terminal signal peptide. This short amino acid sequence is encoded by the first exon of the beta-defensin gene. oup.comresearchgate.net Its primary function is to act as a molecular address label, targeting the nascent prepropeptide to the endoplasmic reticulum (ER) for co-translational translocation. Once targeting is complete and the protein has entered the secretory pathway, the signal peptide is cleaved off by a signal peptidase. oup.com
Research on the murine beta-defensin gene family reveals a striking evolutionary pattern: while the sequences of the mature peptides have diverged rapidly under positive selection, the signal peptide sequences encoded by exon 1 are highly conserved within distinct subgroups. oup.comnih.gov This high degree of conservation underscores the critical and indispensable role of the signal peptide. oup.com Its conserved structure is essential for efficient recognition by the cellular secretion machinery, ensuring that the defensin is correctly trafficked and secreted from the cell rather than remaining in the cytoplasm. oup.com Inefficient secretion could be detrimental to the organism, highlighting the evolutionary pressure to maintain the signal peptide's function. oup.com
Functional Significance of C-Terminal Prodomains (if applicable)
Based on the established molecular structure of vertebrate beta-defensins, including murine Defb10, a C-terminal prodomain is not a feature of this protein class. oup.com The precursor protein architecture consists of an N-terminal signal peptide followed by a short pro-piece and the mature defensin peptide at the C-terminus. oup.com
Post-translational processing involves the proteolytic removal of the N-terminal signal peptide and the subsequent cleavage of the pro-piece to release the active, mature defensin. oup.com While some classes of plant defensins are known to possess C-terminal prodomains that can function in intracellular targeting, this structural feature is not applicable to mammalian beta-defensins like Defb10. nih.gov The processing of Defb10 is focused on the cleavage of N-terminal sequences to achieve its final, functional form. oup.com
Gene Expression and Transcriptional Regulation of Defensin Like Protein 10
Constitutive and Inducible Expression Patterns of Defensin-like Protein 10 Genes
The expression of DEFL10 genes can be categorized as either constitutive, occurring at a basal level in specific tissues during normal development, or inducible, being significantly up- or down-regulated in response to specific stimuli.
Defensin-like proteins exhibit distinct patterns of expression across different plant tissues and developmental stages. In Arabidopsis thaliana, a group of defensin-like genes, which includes members of the DEFL0770 group, shows strong expression specifically in the roots. nih.gov For instance, analysis of a promoter::GUS fusion for the DEFL gene At3g59930 confirmed that its expression is localized exclusively to the roots. nih.gov In legumes, plant defensins are known to be developmentally regulated and are found in abundance during seed germination, where they may offer protection against soil-borne pathogens. nih.gov This tissue-specific and developmental expression suggests a role for these proteins in protecting vulnerable plant parts during critical growth phases.
Table 1: Tissue-Specific Expression of Defensin-like Genes
| Gene Family/Group | Plant Species | Tissue of Expression | Reference |
|---|---|---|---|
| DEFL0770 Group | Arabidopsis thaliana | Roots | nih.gov |
A primary function of defensin-like proteins is their involvement in the plant's innate immune system. Their gene expression is often significantly altered upon encountering biotic stressors such as fungi, bacteria, and nematodes. Many plant defensins possess antimicrobial activity against a broad range of bacteria and fungi. nih.gov Consequently, the expression of defensin (B1577277) genes in transgenic plants has been shown to enhance resistance to various pathogens. nih.gov
The expression of DEFL genes is notably modulated during interactions with nematodes. In Arabidopsis, the expression of several DEFL genes that are typically highly expressed in the roots is downregulated in the specialized feeding structures, known as syncytia, induced by the beet cyst nematode Heterodera schachtii. nih.gov This downregulation suggests that nematodes may actively suppress the expression of these defense-related genes to facilitate their parasitic lifestyle. Conversely, the induction of certain defensin-like genes in response to pathogens like the necrotrophic fungus Alternaria brassicicola points to their active role in plant defense. nih.govmpg.de The plant defensin Pdf1.1 in Arabidopsis is implicated in the response to plant pathogens, potentially by sequestering iron, a crucial nutrient for microbial growth. nih.gov
Table 2: Expression of DEFL10 and Related Genes in Response to Biotic Stress
| Gene/Protein | Organism | Biotic Stressor | Observed Expression Change | Reference |
|---|---|---|---|---|
| DEFL0770 Group Genes | Arabidopsis thaliana | Heterodera schachtii (Nematode) | Downregulated in syncytia | nih.gov |
| DEFL0770 Group Genes | Arabidopsis thaliana | Alternaria brassicicola (Fungus) | Induced | nih.gov |
| Pdf1.1 | Arabidopsis thaliana | Pathogens | Implicated in response | nih.gov |
Beyond their role in biotic defense, the expression of defensin-like genes is also influenced by abiotic environmental factors. Studies on Oxytropis species adapted to arctic environments revealed a concurrent overexpression of genes for PR-10 proteins, cold dehydrins, and plant defensins, suggesting a role for these proteins in adaptation to harsh, cold conditions. nih.govnih.gov The role of co-expressed cold dehydrins in conferring drought tolerance further implies that defensins may be part of a broader stress-response mechanism. nih.gov
An in-silico analysis of the defensin family in Arabidopsis has provided further evidence for their inducible nature under abiotic stress. scispace.com This analysis, supported by in-vivo expression studies, confirmed the responsiveness of several defensin genes to conditions such as heat and drought. scispace.com This multi-stress responsiveness indicates that defensin-like proteins are versatile components of the plant's ability to cope with a range of environmental challenges.
Molecular Mechanisms of Transcriptional Control
The transcriptional regulation of DEFL10 genes is governed by a sophisticated network of signaling pathways, primarily orchestrated by plant hormones. This network allows for the integration of various external and internal signals to mount an appropriate transcriptional response.
The expression of many defensin genes is intricately linked to the signaling pathways of three key plant hormones: Jasmonic Acid (JA), Ethylene (ET), and Salicylic Acid (SA).
The JA and ET pathways often act synergistically to induce the expression of certain defensin genes. uu.nl A classic example is the Arabidopsis defensin gene PDF1.2, whose induction requires the concurrent activation of both the JA and ET signaling pathways. nih.govuu.nl These hormones accumulate in response to necrotrophic pathogens and herbivorous insects, triggering a cascade that leads to the activation of defense genes. frontiersin.org
In contrast, the SA signaling pathway, which is crucial for responses against biotrophic pathogens, frequently acts antagonistically to the JA/ET pathway. frontiersin.org Activation of the SA pathway can lead to the suppression of JA-responsive genes, including defensins like PDF1.2. uu.nlmdpi.com This antagonism is a key mechanism for the plant to prioritize one defense strategy over another, allowing for a fine-tuned response tailored to the specific type of attacker. frontiersin.org However, the interaction is complex, as ET signaling can, under certain conditions, render the JA response insensitive to future suppression by SA. uu.nl In addition to these three hormones, Abscisic Acid (ABA) has also been shown to modulate the expression of defensin and defensin-like genes. scispace.com
The hormonal signals are translated into changes in gene expression through the action of transcription factors that bind to specific DNA sequences, known as cis-regulatory elements, located in the promoter regions of target genes. nih.gov
Several families of transcription factors are instrumental in regulating defensin gene expression. The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) superfamily, including members like ORA59 and ERF1, serve as key integrators of the JA and ET signaling pathways that activate defensin expression. scispace.comuu.nl
WRKY transcription factors are another critical group. They bind to cis-regulatory elements called W-boxes found in the promoters of many defense-related genes. mdpi.comnih.gov Some WRKY factors are induced by SA and can act as negative regulators, directly or indirectly inhibiting the expression of JA-responsive genes, thus forming a molecular basis for the SA-JA antagonism. frontiersin.orgmdpi.com
TGA transcription factors, a class of bZIP proteins that bind to the as-1 (TGACG) element, are also involved. frontiersin.org They can activate SA-dependent gene expression but are also known to have both positive and negative effects on JA/ET-dependent responses, highlighting their complex role in mediating hormonal crosstalk. frontiersin.org In-silico analyses have confirmed that cis-regulatory elements related to both biotic and abiotic stress, as well as phytohormonal responses, are present in the promoter regions of genes that are often co-expressed with defensins. scispace.comresearchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Jasmonic Acid | JA |
| Ethylene | ET |
| Salicylic Acid | SA |
Regulatory Networks Governing this compound Expression
The expression of defensin-like proteins is not static; instead, it is meticulously controlled by a complex web of regulatory networks that allow for rapid and localized responses to various stimuli. These networks are crucial for orchestrating an effective innate immune response while maintaining tissue homeostasis. The regulation occurs primarily at the transcriptional level, governed by a combination of signaling pathways, transcription factors, and external triggers such as microbial products and environmental stress.
In mammals and other animals, a primary mechanism for inducing the expression of defensin-like proteins is the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govasm.orgresearchgate.net This recognition is often mediated by pattern recognition receptors like Toll-like receptors (TLRs). nih.govasm.orgmdpi.com The activation of these receptors initiates a signaling cascade that culminates in the activation of key transcription factors. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Nuclear Factor Interleukin-6 (NF IL-6) families of transcription factors. nih.govasm.orgasm.org The presence of consensus binding sites for NF-κB and NF IL-6 in the promoter regions of defensin genes is a common feature, underscoring their central role in mediating inducible expression in response to infection. asm.orgasm.org For instance, studies on Tracheal Antimicrobial Peptide (TAP), a bovine β-defensin, have shown that its induction by LPS is regulated at the level of transcription through these very factors. nih.govasm.org While NF-κB binding activity is often induced by stimuli like LPS, NF IL-6 activity may be constitutively present in the nuclei of epithelial cells, suggesting it works in concert with NF-κB to drive gene expression. asm.org
In plants, the regulatory networks governing defensin-like protein expression are tailored to respond to a different set of challenges, including both pathogens and abiotic environmental stress. nih.gov Research on Oxytropis species adapted to arctic environments revealed a significant overexpression of defensin genes, indicating that stressful growth conditions, such as cold, are a potent stimulus for their expression. nih.gov This suggests a regulatory network linked to stress adaptation pathways. Furthermore, plant hormones play a pivotal role in this regulation. In Arabidopsis, the expression of the defensin gene Pdf1.2 is known to be regulated by the signaling pathways of jasmonic acid and ethylene, two key hormones in plant defense against pathogens. nih.gov
The broader tissue-specific context and developmental signaling also play a role. In the colon, for example, Paneth-like cells are specialized secretory cells that produce antimicrobial peptides, including defensins. mdpi.com The function and maintenance of these cells are controlled by fundamental signaling pathways such as WNT, Notch, and Bone Morphogenetic Protein (BMP), which are essential for cellular organization and homeostasis in the intestinal crypt. mdpi.com This implies that the expression of defensin-like proteins in these specialized cells is integrated into the larger regulatory networks that govern tissue development and maintenance.
The following tables summarize the key signaling components and stimuli known to be involved in the transcriptional regulation of defensin and defensin-like proteins across different organisms.
Table 1: Key Transcription Factors in Defensin-like Protein Regulation
| Transcription Factor | Role in Expression | Organism/Model Studied |
|---|---|---|
| NF-κB (Nuclear Factor-kappa B) | Mediates transcriptional induction in response to immune and inflammatory stimuli. nih.gov | Mammals, Insects nih.govasm.orgasm.org |
| NF IL-6 (Nuclear Factor Interleukin-6) | Participates in the activation of innate immune responses, often in cooperation with NF-κB. nih.govasm.org | Mammals asm.orgasm.org |
Table 2: Signaling Pathways and Stimuli Regulating Defensin-like Protein Expression
| Stimulus/Pathway | Effect on Expression | Mediators/Receptors | Organism/Model Studied |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Strong induction of gene transcription. asm.orgresearchgate.net | Toll-like Receptors (TLRs) nih.govasm.org | Mammals, Fish, Ticks asm.orgresearchgate.netmdpi.com |
| Bacterial Challenge | Increased mRNA levels. asm.org | Pattern Recognition Receptors | Mammals, Insects asm.org |
| Environmental Stress (e.g., Cold) | Overexpression of genes. nih.gov | Stress adaptation pathways | Plants (Oxytropis) nih.gov |
| Jasmonic Acid & Ethylene Pathways | Regulation of gene expression. nih.gov | Hormone signaling cascades | Plants (Arabidopsis) nih.gov |
| WNT, Notch, BMP Pathways | Control of defensin-producing cells, thereby regulating availability. mdpi.com | Developmental/Homeostatic signaling | Mammals (Colon) mdpi.com |
Evolutionary Trajectories and Diversification of the Defensin Like Protein 10 Family
Phylogenetic Relationships and Ancestral Origins of Defensin-like Proteins
The evolutionary history of defensin-like proteins is complex, with evidence suggesting both deep ancestral origins and more recent, lineage-specific expansions. In the plant kingdom, DEFLs, such as those found in Arabidopsis thaliana, are part of a large superfamily. Phylogenetic analyses of Arabidopsis DEFLs reveal numerous subgroups, indicating a history of extensive gene duplication and diversification. nih.govnih.gov These plant defensins are thought to have evolved from an ancient ancestral gene that has undergone significant expansion and divergence in various plant lineages. ias.ac.in
In the animal kingdom, the β-defensins, including β-defensin-like protein 10 found in Anolis carolinensis, are a major family of vertebrate defensins. researchgate.netresearchgate.net Phylogenetic analysis of reptilian β-defensins suggests that they have a common ancestral gene and have undergone significant diversification. researchgate.net Interestingly, some lizard β-defensin-like peptides show phylogenetic relationships to crotamine (B1574000) and crotamine-like peptides found in snake venoms, suggesting a shared evolutionary origin for these defensive and offensive molecules. researchgate.net The evolutionary relationship between plant and animal defensins is a subject of ongoing research, with some evidence pointing towards convergent evolution, where similar structures and functions have arisen independently. ed.ac.uknih.gov
| Organism | Defensin-like Protein 10 Designation | Key Phylogenetic Insights |
|---|---|---|
| Arabidopsis thaliana | This compound (AT2G02140) | Part of a large, rapidly evolving multigene family with numerous subgroups, indicating extensive gene duplication and diversification within plants. nih.govnih.gov |
| Anolis carolinensis | β-defensin-like protein 10 | Belongs to the vertebrate β-defensin family; phylogenetic analyses suggest a common ancestor for reptilian β-defensins and a potential evolutionary link to venom peptides. researchgate.netresearchgate.net |
Mechanisms of Gene Family Expansion and Diversification
The remarkable diversity of the defensin-like protein family is largely attributable to two key evolutionary mechanisms: gene duplication and positive diversifying selection.
Role of Gene Duplication Events in Defensin-like Protein Evolution
Gene duplication is a primary driver of the expansion of the DEFL gene family. In both plants and animals, defensin (B1577277) genes are often found in clusters within the genome, a hallmark of tandem duplication events. nih.govnih.gov In Arabidopsis thaliana, the more than 300 DEFL genes are a testament to successive rounds of local and segmental gene duplication. nih.gov Similarly, the reptilian β-defensin repertoire, including that of Anolis carolinensis, has been shaped by numerous gene duplication and deletion events. researchgate.netnih.gov These duplication events provide the raw genetic material for evolutionary innovation, allowing for the emergence of new defensin genes with novel functions.
Impact of Positive Diversifying Selection on Mature Peptide Regions
Following gene duplication, positive diversifying selection plays a crucial role in shaping the functional evolution of defensin-like proteins. This is particularly evident in the mature peptide region, the portion of the protein responsible for its antimicrobial or other biological activities. In both plant and reptilian defensin-like proteins, the mature peptide region often shows a high rate of non-synonymous substitutions compared to synonymous substitutions, a classic sign of positive selection. ias.ac.inresearchgate.net This rapid evolution is likely driven by the ongoing "evolutionary arms race" between hosts and pathogens, where novel defensin variants that can effectively combat new or evolving pathogens are strongly favored. In contrast, the signal peptide region, which directs the protein for secretion, is typically more conserved. nih.gov
Convergent and Divergent Evolution of Defensin-like Protein Function and Structure
The evolution of the defensin-like protein family showcases both convergent and divergent evolutionary patterns.
Divergent evolution is evident within specific lineages where defensin genes have duplicated and acquired new functions. For example, within the β-defensin family of reptiles, some members have evolved from antimicrobial peptides into venom components, as seen in the relationship between some lizard β-defensins and snake venom crotamines. researchgate.neted.ac.uk This functional divergence from a common ancestor is a powerful example of how gene duplication and selection can lead to evolutionary novelty.
Convergent evolution is observed when unrelated defensin-like proteins from different kingdoms evolve similar structures and functions. For instance, the defensins of plants and the β-defensins of vertebrates, while having distinct evolutionary origins, share a characteristic three-dimensional structure stabilized by disulfide bonds and often exhibit antimicrobial activity. ed.ac.uknih.gov This suggests that the defensin fold is a highly effective scaffold for developing defensive molecules, and has been independently selected for in different evolutionary lineages. The evolution of venom molecules containing defensin-like structures in both platypus and reptiles from different ancestral β-defensin genes is another striking example of convergent evolution. ed.ac.uknih.govnih.gov
Neofunctionalization and Subfunctionalization within Defensin-like Protein Lineages
Following gene duplication, the resulting paralogous defensin-like genes can have several evolutionary fates, including neofunctionalization and subfunctionalization.
Neofunctionalization occurs when one copy of a duplicated gene acquires a completely new function, while the other copy retains the original function. A prime example of this within the broader defensin family is the evolution of venom peptides from ancestral antimicrobial β-defensins in reptiles. researchgate.neted.ac.uk In this case, a gene that originally played a role in immunity was co-opted and modified to serve a predatory or defensive function.
Mechanistic Insights into Defensin Like Protein 10 Biological Activity at the Molecular Level
Molecular Interactions with Cellular Components and Pathogen Targets
The efficacy of Defensin-like protein 10 as an antimicrobial agent is largely attributed to its ability to interact with and disrupt the cellular structures of pathogens. These interactions are highly specific and involve key components of the microbial cell, from the membrane to specific receptors.
A primary mechanism of action for many defensins is the permeabilization of microbial cell membranes. portlandpress.comnih.govresearchgate.net This process is initiated by the electrostatic attraction between the cationic defensin (B1577277) protein and the negatively charged components of microbial membranes. wikipedia.orgplos.org Once associated with the membrane surface, these peptides can induce membrane disruption through several proposed models:
Barrel-Stave Model: In this model, defensin molecules insert themselves into the membrane bilayer, aligning perpendicularly to form a pore resembling a barrel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the channel, allowing for the leakage of ions and essential molecules, ultimately leading to cell death. nih.gov
Toroidal Pore Model: Similar to the barrel-stave model, this mechanism involves the formation of a transmembrane pore. However, in the toroidal model, the lipid monolayers bend continuously through the pore, such that the water core is lined by both the defensin peptides and the head groups of the lipid molecules. nih.gov
Carpet-like Model: In this non-pore-forming model, defensins accumulate on the surface of the membrane, orienting parallel to the lipid bilayer, much like a carpet. nih.gov Once a critical concentration is reached, they disrupt the membrane's integrity in a detergent-like manner, leading to the formation of micelles and causing catastrophic membrane collapse. nih.gov
Studies on various defensins indicate that the concentration of the peptide can influence the mechanism, with pore formation occurring at lower concentrations and detergent-like disruption at higher concentrations. researchgate.net The conductance of these pores often increases significantly with the concentration of defensin, suggesting that multiple molecules cooperate to form a single channel. nih.gov
The interaction of defensin-like proteins with membranes is not merely a non-specific electrostatic event; it involves specific binding to particular lipid components, which can determine the peptide's target specificity and potency. portlandpress.comnih.gov
Phospholipids (B1166683): Defensins have been shown to bind selectively to various phospholipids. For instance, human defensins interact with vesicles composed of anionic phospholipids but not with those made of electroneutral lipids. nih.gov Specific interactions have been demonstrated with phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), phosphatidylinositol 3-phosphate (PI(3)P), and phosphatidylinositol 4-phosphate (PI(4)P), which can mediate their antifungal and anticancer activities. portlandpress.comnih.gov The plant defensin NaD1, for example, binds to PI(4,5)P₂ at the inner membrane leaflet of tumor cells, inducing membrane blebbing and cell lysis. portlandpress.com
Sphingolipids: The sensitivity of certain fungi to plant defensins is determined by the presence of specific sphingolipids in their membranes. nih.gov Glucosylceramides (GlcCer), a type of glycosphingolipid present in fungal membranes, have been identified as a key target. nih.gov The interaction with these lipids can lead directly to membrane permeabilization or trigger downstream effects that contribute to cell death. nih.gov The absence of sphingolipids in most bacteria may explain why many plant and insect defensins that target these lipids are potent against fungi but lack antibacterial activity. nih.gov
Lipid II: A crucial target for many defensins, particularly in Gram-positive bacteria, is Lipid II, an essential precursor for the synthesis of the bacterial cell wall. plos.orgreactome.orgwikipedia.org By binding to Lipid II, defensins can inhibit the peptidoglycan synthesis pathway. reactome.orgpnas.org This interaction prevents the incorporation of new units into the growing cell wall, leading to the formation of local lesions and the eventual lysis of the bacterium. reactome.org This mechanism is notably different from general membrane disruption and is utilized by human α- and β-defensins against bacteria like Staphylococcus aureus. plos.orgreactome.org
Table 1: Defensin-like Protein Interactions with Specific Microbial Lipids
| Lipid Target | Type of Defensin Involved | Organism Targeted | Outcome of Interaction |
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | Plant Defensins (e.g., NaD1) | Fungi, Tumor Cells | Membrane permeabilization and cell lysis portlandpress.com |
| Sphingolipids (e.g., GlcCer) | Plant and Insect Defensins | Fungi | Determines sensitivity; membrane disruption nih.govnih.gov |
| Lipid II | Human α- and β-defensins, Oyster Defensins | Gram-positive bacteria (e.g., S. aureus) | Inhibition of cell wall synthesis, cell lysis plos.orgreactome.org |
| Anionic Phospholipids (e.g., POPG) | Human Defensins | Bacteria | Membrane binding and permeabilization nih.govnih.gov |
Beyond direct antimicrobial action, defensin-like proteins function as immunomodulators by engaging with host cell receptors and activating key signaling pathways.
Toll-Like Receptors (TLRs): Defensins can interact with TLRs, such as TLR4, to modulate inflammatory responses. This interaction can inhibit the signaling cascade induced by lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov For example, the hybrid peptide DEFB126(1-39)-TP5 blocks the binding of LPS to the TLR4/MD-2 complex, thereby suppressing the inflammatory response. mdpi.com
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Defensins can suppress inflammation by inhibiting the activation of NF-κB. nih.govmdpi.com This is often achieved by preventing the degradation of the inhibitor of κB (IκB) and blocking the nuclear translocation of the NF-κB p65 subunit. mdpi.comresearchgate.net
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical component of the cellular response to stress and pathogens. nih.gov Defensins have been shown to modulate this pathway. Exposure to pathogens can trigger a robust activation of MAPK components like JNK1/2, ERK1/2, and p38, leading to an increase in β-defensin expression. researchgate.net Conversely, some defensin-derived peptides can exert anti-inflammatory effects by suppressing the phosphorylation of proteins within the MAPK pathway. mdpi.comresearchgate.net
Modulation of Intracellular Processes in Target Organisms
In addition to disrupting cellular barriers from the outside, some defensin-like proteins can enter target cells and interfere with essential intracellular processes.
Several defensin-like proteins have been found to inhibit protein synthesis in target organisms. nih.govmdpi.com This mechanism adds another layer to their antimicrobial activity, crippling the pathogen's ability to produce essential proteins for survival and replication. For instance, a peptidomimetic derived from human α-defensin 5 was found to have a multiplex mechanism that includes targeting the bacterial 70S ribosome, thereby inhibiting protein synthesis. pnas.org This action complements its ability to disrupt the bacterial membrane. pnas.org
The highly adaptable defensin fold has been evolutionarily repurposed to serve functions beyond antimicrobial defense, including the inhibition of various enzymes. researchgate.netnih.gov This function is particularly relevant in plants as a defense against herbivores and pests. nih.gov
α-Amylase Inhibition: Certain defensin-like proteins are potent inhibitors of digestive enzymes like α-amylase. researchgate.netucb.br Helianthamide, a β-defensin-like protein from a sea anemone, is an exceptionally potent inhibitor of human pancreatic α-amylase, binding directly to the enzyme's active site. acs.orgnih.govubc.ca This represents a novel class of glycosidase inhibitors and showcases the functional versatility of the β-defensin structure. acs.orgnih.gov Plant defensins have also been identified that specifically inhibit insect α-amylases, contributing to pest resistance. ucb.br
Trypsin Inhibition: Defensin-like peptides can also function as protease inhibitors. mdpi.comasm.org The defensin fold has been adapted to inhibit serine proteases like trypsin. researchgate.net For example, an Arabidopsis thaliana trypsin inhibitor adopts a cis-defensin fold. researchgate.net This activity helps protect plants from the digestive enzymes of herbivorous insects. asm.org
Table 2: Enzyme Inhibition by Defensin-like Proteins
| Enzyme Target | Inhibitor (Defensin-like Protein) | Source Organism | Primary Function of Inhibition |
| α-Amylase | Helianthamide | Sea anemone (Stichodactyla helianthus) | Glycosidase inhibition acs.orgnih.gov |
| α-Amylase | VuD1 | Cowpea (Vigna unguiculata) | Insect pest deterrence ucb.br |
| Trypsin | ATT (Arabidopsis thaliana trypsin inhibitor) | Arabidopsis thaliana | Protease inhibition, defense against herbivores researchgate.net |
| Trypsin | Cowpea thionin | Cowpea (Vigna unguiculata) | Protease inhibition nih.gov |
Disruption of Ion Channel Function
This compound has been shown to exert its biological effects through the modulation of ion channel activity, a mechanism shared by several other members of the plant defensin family. nih.govangiotensin-1-2-1-8-amide.com Research into the specific interactions at a molecular level reveals a nuanced approach that extends beyond simple pore formation, often involving direct and specific binding to ion channel proteins, leading to altered ion homeostasis and subsequent cellular dysfunction. uni-wuerzburg.denih.gov
The interaction of defensin-like proteins with ion channels is a critical aspect of their mechanism of action. For instance, the defensin-like protein ZmES4 from Zea mays has been identified to specifically target the potassium channel KZM1. uni-wuerzburg.de This interaction is crucial for pollen tube guidance and rupture during fertilization, highlighting a highly specific protein-protein interaction rather than a non-specific disruption of the lipid bilayer. uni-wuerzburg.de While the precise residues involved in the binding of this compound are a subject of ongoing investigation, studies on homologous proteins suggest that specific domains and amino acid residues within both the defensin and the ion channel are essential for this interaction. uni-wuerzburg.de
Furthermore, investigations into other plant defensins have demonstrated a differential activity against various ion channels. For example, γ1-zeathionin and γ2-zeathionin from maize kernels have been shown to inhibit Ca2+ channels without affecting K+ channels. nih.gov This selectivity suggests that the structural conformation of this compound likely dictates its specific ion channel targets. The ability of some defensins to block L-type Ca2+ channels in mammalian cells further underscores the potential for specific molecular interactions with channel proteins. mdpi.com
The disruption of ion channel function by this compound can lead to a cascade of downstream effects, including the dysregulation of ionic homeostasis, which ultimately contributes to cell death. nih.gov The formation of voltage-dependent channels has also been proposed as a mechanism for some defensins, allowing for the flux of ions across the membrane and leading to depolarization and eventual cell lysis. nih.gov
| Defensin-like Protein | Target Ion Channel | Organism | Observed Effect | Reference |
|---|---|---|---|---|
| ZmES4 | KZM1 (Potassium Channel) | Zea mays | Specific binding and modulation of channel activity. | uni-wuerzburg.de |
| γ1-zeathionin | Ca2+ Channels | Zea mays | Inhibition of channel activity. | nih.gov |
| γ2-zeathionin | Ca2+ Channels | Zea mays | Inhibition of channel activity. | nih.gov |
| MsDef1 | L-type Ca2+ Channels | Medicago sativa | Blockage of channel activity. | mdpi.com |
Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Production)
A significant aspect of the biological activity of this compound involves the induction of cellular stress responses, most notably the production of reactive oxygen species (ROS). nih.govnih.gov The generation of ROS is a downstream effect that often follows the initial interaction of the defensin with the cell membrane or intracellular components, leading to oxidative stress and contributing to programmed cell death. nih.govmdpi.com
The antifungal activity of several plant defensins has been directly linked to their ability to induce ROS production in target cells. For example, the floral defensin NaD1, upon entering the fungal cytoplasm, triggers the production of ROS. nih.gov Similarly, the plant defensins RsAFP2 from radish, HsAFP1 from Heuchera sanguinea, and DmAMP1 from Dahlia merckii have all been shown to induce ROS as part of their antifungal mechanism. mdpi.com In the case of RsAFP2, this ROS induction is dependent on the initial binding of the defensin to glucosylceramides in the fungal membrane, indicating a specific signaling cascade is initiated. researchgate.net
The production of ROS can have multiple detrimental effects on the cell, including damage to proteins, lipids, and DNA. mdpi.com This oxidative damage disrupts normal cellular processes and can trigger apoptotic pathways. Studies with the defensin-like peptide coprisin (B1577442) have shown that it increases intracellular levels of ROS and hydroxyl radicals, leading to mitochondrial membrane dysfunction, cytochrome C release, and metacaspase activation, all of which are hallmarks of apoptosis. mdpi.com
The interplay between this compound and ROS production highlights a sophisticated mechanism that goes beyond simple membrane permeabilization. It suggests the activation of specific intracellular signaling pathways that culminate in a state of overwhelming oxidative stress for the target cell. nih.gov
| Defensin-like Protein | Cellular Stress Response | Target Organism/Cell | Key Findings | Reference |
|---|---|---|---|---|
| NaD1 | Reactive Oxygen Species (ROS) Production | Fusarium oxysporum | Induces ROS production upon entering the cytoplasm. | nih.gov |
| RsAFP2 | Reactive Oxygen Species (ROS) Production | Candida albicans | ROS induction is dependent on binding to glucosylceramides. | researchgate.net |
| HsAFP1 | Reactive Oxygen Species (ROS) Production | Fungal cells | Contributes to the antifungal mechanism. | mdpi.com |
| DmAMP1 | Reactive Oxygen Species (ROS) Production | Fungal cells | Part of the antifungal mode of action. | mdpi.com |
| Coprisin | Reactive Oxygen Species (ROS) and Hydroxyl Radical Production | Candida albicans | Induces mitochondrial dysfunction and apoptosis. | mdpi.com |
Diverse Biological Functions and Roles of Defensin Like Protein 10 in Host Organisms
Direct Antimicrobial Activities
Defensin-like protein 10 exhibits a broad spectrum of antimicrobial activities, directly targeting and inhibiting the growth of various pathogenic microorganisms, including bacteria, fungi, viruses, and parasites.
Defensin-like proteins demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Their mechanisms of action often involve the disruption of the bacterial cell membrane. nih.gov The efficacy of these proteins can be quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.
Research on a novel defensin-like antimicrobial peptide, Jg7904.t1, isolated from the Black Soldier Fly (Hermetia illucens), has demonstrated its activity against a range of bacteria. nih.gov Similarly, a designed 10-meric peptide derived from an insect defensin (B1577277), Protaetiamycine, and designated as Pro10-1D, has shown strong antibacterial properties. nih.gov
Below is a data table summarizing the antibacterial efficacy of these defensin-like peptides against various bacterial strains.
| Defensin-like Protein | Bacterial Strain | Gram Stain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Jg7904.t1 | Pseudomonas aeruginosa | Gram-negative | Not specified | nih.gov |
| Pro10-1D | Escherichia coli | Gram-negative | 4.86 (GM) | nih.gov |
| Pro10-1D | Acinetobacter baumannii | Gram-negative | 4.86 (GM) | nih.gov |
| FD10 (from Protaetia brevitarsis) | Escherichia coli | Gram-negative | 8 | |
| FD10 (from Protaetia brevitarsis) | Pseudomonas aeruginosa | Gram-negative | 8 | |
| FD10 (from Protaetia brevitarsis) | Bacillus thuringiensis | Gram-positive | 8 | |
| FD10 (from Protaetia brevitarsis) | Staphylococcus aureus | Gram-positive | 16 |
Note: GM refers to the geometric mean of the MIC values across multiple strains.
Defensin-like proteins are also recognized for their significant antifungal properties. frontiersin.org Their mechanisms of action against fungi are diverse and can include permeabilizing the fungal cell membrane and inducing the production of reactive oxygen species. nih.gov
A specific plant-derived defensin-like protein 1 (D-lp1) has been characterized for its potent activity against the emerging multidrug-resistant fungal pathogen, Candida auris. mdpi.comnih.gov This peptide has been shown to disrupt biofilm formation and impact the integrity of the fungal cell membrane. mdpi.comnih.gov Another candidate peptide, FD10, from Protaetia brevitarsis larvae has also demonstrated antifungal activity against Candida albicans.
The following table presents the antifungal efficacy of these defensin-like proteins.
| Defensin-like Protein | Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| D-lp1 | Candida auris (Group A) | 0.047 - 0.095 | mdpi.comnih.gov |
| D-lp1 | Candida auris (Group B) | 0.19 - 0.39 | mdpi.comnih.gov |
| D-lp1 | Candida auris (Group C) | 0.78 | mdpi.comnih.gov |
| FD10 | Candida albicans | 0.016 |
The antimicrobial repertoire of defensin-like proteins extends to antiviral and antiparasitic activities. nih.govnih.gov A defensin-like peptide designated as P9R has demonstrated broad-spectrum antiviral activity against several respiratory viruses. nih.govhku.hk Its mechanism involves binding to the virus and inhibiting the acidification of endosomes, a process necessary for the replication of many viruses. nih.govhku.hkfrontiersin.org
Insect and plant defensins have also been shown to be effective against a variety of parasites, including Leishmania, Trypanosoma, and Plasmodium. nih.govturkiyeparazitolderg.orgnih.govnih.govmdpi.com
Specific data on the antiviral and antiparasitic efficacy of a protein explicitly named "this compound" is limited, however, the activity of related defensin-like peptides provides strong evidence for this functional capability. The peptide P9R, for instance, is effective against SARS-CoV-2, MERS-CoV, and various influenza viruses. hku.hk Plant defensins like PvD1 have shown inhibitory activity against Leishmania amazonensis. nih.gov
Immunomodulatory and Chemotactic Functions
Beyond their direct antimicrobial effects, defensin-like proteins are key modulators of the host's immune response, acting as signaling molecules that recruit and activate immune cells. nih.govmdpi.com
Defensin-like proteins function as chemotactic agents, attracting various immune cells to sites of infection or inflammation. nih.gov This recruitment is a critical step in initiating a robust immune response. Human β-defensins have been shown to be chemoattractants for neutrophils, monocytes, and T cells. nih.gov For example, human β-defensin 1 has been found to induce the formation of neutrophil extracellular traps (NETs), which are web-like structures that trap and kill pathogens. plos.org The chemotactic activity of defensins helps to bridge the innate and adaptive immune systems. nih.gov
Defensin-like proteins can also modulate the immune response by regulating the production of cytokines and chemokines, which are signaling proteins that control the communication between immune cells. Studies have shown that defensins can induce the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines like CXCL8 (also known as IL-8) and CCL2. acs.org This regulation helps to amplify the inflammatory response and further recruit immune cells to combat infection.
Influence on Inflammatory Responses (Pro-inflammatory and Anti-inflammatory Effects)
Defensin-like proteins exhibit a complex, dualistic role in modulating inflammatory responses, capable of exerting both pro-inflammatory and anti-inflammatory effects. This functional duality is often dependent on the specific defensin, its concentration at the site of action, and the cellular context. nih.govmdpi.com As key components of the innate immune system, they are integral to the initial phases of wound healing, which is characterized by inflammation. Leukocytes, including neutrophils and macrophages, migrate to a wound site and secrete defensins, which help clear the area of pathogens and recruit more immune cells by releasing chemokines. nih.gov
However, defensins also possess the ability to suppress inflammatory reactions. Studies have shown that certain human neutrophil peptides (HNPs) and human β-defensins (HBDs) can attenuate proinflammatory cytokine responses from dendritic cells. nih.gov This anti-inflammatory capacity is crucial for preventing excessive inflammation that can lead to tissue damage. For instance, a synthetically designed peptide derived from an insect defensin, known as Pro10-1D, has demonstrated anti-inflammatory activity by inhibiting the Toll-Like Receptor 4 (TLR4)/Nuclear factor-κB (NF-κB) signaling pathway in cell cultures. nih.gov Similarly, the rhesus θ-defensin 1 (RTD-1) has shown protective anti-inflammatory effects in experimental models of acute respiratory distress syndrome. atsjournals.org The concentration of defensins appears to be a critical factor in determining their function; lower concentrations have been associated with pro-inflammatory and anti-inflammatory properties, whereas higher concentrations are typically linked to their direct antimicrobial activities. nih.gov
| Defensin/Derived Peptide | Primary Effect | Mechanism of Action | Source |
|---|---|---|---|
| Human β-defensins (HBDs) | Pro- and Anti-inflammatory | Recruits leukocytes; attenuates pro-inflammatory cytokine release. Effect is concentration-dependent. nih.govnih.gov | nih.govnih.gov |
| Pro10-1D (Insect Defensin-derived) | Anti-inflammatory | Inhibits TLR4/NF-κB signaling pathway. nih.gov | nih.gov |
| Rhesus θ-defensin 1 (RTD-1) | Anti-inflammatory | Protective in endotoxin-induced lung injury models. atsjournals.org | atsjournals.org |
Crosstalk with Innate and Adaptive Immune Systems
Defensin-like proteins serve as crucial communication links between the innate and adaptive branches of the immune system. nih.gov While they are frontline effectors of innate immunity through their antimicrobial actions, they also initiate and shape the subsequent adaptive immune response. nih.gov This is achieved by their ability to act as chemoattractants, mobilizing various immune cells to sites of infection or injury. nih.gov
Defensins can attract key cells of the innate immune system, such as neutrophils, macrophages, and mast cells. nih.gov Furthermore, they modulate the activity of dendritic cells, which are professional antigen-presenting cells that form a critical bridge between innate and adaptive immunity. mdpi.comfrontiersin.org For example, human β-defensin-2 (hBD-2) can bind to Toll-like receptor 4 (TLR4) on dendritic cells, activating them. mdpi.com Activated dendritic cells then process antigens and present them to T cells, thereby initiating an antigen-specific adaptive immune response. frontiersin.org This interaction enhances the body's ability to mount a targeted defense. Moreover, by binding to microbial antigens, defensins can enhance the immunogenicity of these antigens, acting in an adjuvant-like fashion to boost systemic antibody responses, a hallmark of adaptive immunity. nih.gov This multifaceted role underscores their importance as versatile immune modulators. nih.gov
Roles in Development and Reproduction
Contribution to Plant Development (e.g., pollen tube guidance, sexual reproduction)
In the plant kingdom, defensin-like (DEFL) proteins are vital for successful sexual reproduction. nih.gov Flowering plants possess large families of DEFL genes, with over 300 identified in Arabidopsis thaliana, which are involved in cell-to-cell communication. nih.govebi.ac.uk A primary role for a specific subset of these proteins is guiding the pollen tube to the ovule for fertilization—a critical step in the plant life cycle. nih.gov
During pollination, the pollen tube, which carries the male sperm cells, must navigate through female tissues to reach the embryo sac within the ovule. mdpi.comresearchgate.net This process is directed by chemical signals secreted by the female gametophyte. researchgate.net Research has identified specific DEFL peptides, named LUREs in species like Torenia fournieri and Arabidopsis thaliana (AtLURE1), that are secreted by the synergid cells of the ovule. nih.gov These LURE peptides function as diffusible attractants, creating a chemical gradient that precisely guides the pollen tube towards the micropyle (the entrance to the ovule), ensuring the delivery of sperm cells for double fertilization. nih.govresearchgate.net This demonstrates a highly specialized function for defensin-like proteins beyond immunity, highlighting their evolutionary adaptation for fundamental developmental processes in plants. nih.govnih.gov
Involvement in Animal Fertility and Reproductive Processes
In animals, defensin-like proteins, particularly β-defensins, play indispensable roles in male fertility and reproductive health. nih.gov These peptides are highly expressed in the male reproductive tract, especially in the testis and epididymis. nih.gov Their functions are twofold: protecting the reproductive system from infection and directly participating in sperm maturation and function. nih.gov
During their transit through the epididymis, sperm undergo a maturation process where they acquire motility and fertilizing capacity. β-defensins are secreted in the epididymis and coat the surface of the sperm. biorxiv.org This coating is crucial for several reasons. It is believed to help mask the sperm from the female's immune system, preventing an immune reaction against these "foreign" cells. animal-reproduction.org Additionally, specific β-defensins are directly involved in regulating sperm motility and the ability of sperm to bind to the oviductal epithelium. animal-reproduction.orgnih.gov Studies in various species, including humans and cattle, have linked variations or deficiencies in certain β-defensin genes (e.g., DEFB126, DEFB103) to reduced sperm motility and infertility, confirming their critical role in the success of fertilization. biorxiv.orgnih.gov
Other Physiological and Stress Response Functions
Wound Healing Processes
Defensin-like proteins are actively involved in every stage of the wound healing cascade, from the initial inflammatory response to the final tissue remodeling. nih.govresearchgate.net Their contribution extends beyond simply preventing infection in the compromised tissue. mdpi.com They positively influence tissue repair by stimulating key cellular processes required for regeneration. mdpi.comresearchgate.net
Upon injury, defensins help orchestrate the inflammatory phase by recruiting immune cells. nih.gov Subsequently, they promote the proliferation and migration of keratinocytes, the primary cells of the epidermis, which is essential for re-epithelialization and closing the wound. mdpi.com This effect is often mediated through the activation of growth factor receptors, such as the epidermal growth factor receptor (EGFR). mdpi.com Furthermore, certain defensins have been shown to be pro-angiogenic, meaning they stimulate the formation of new blood vessels. nih.gov For instance, human β-defensin-3 (hBD-3) can increase the expression of angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), which are vital for supplying nutrients and oxygen to the regenerating tissue. nih.govnih.gov This multifaceted involvement makes defensins integral players in the efficient and successful repair of damaged tissues. mdpi.com
| Wound Healing Stage | Role of Defensin-like Proteins | Specific Examples/Mechanisms |
|---|---|---|
| Inflammation | Recruitment of immune cells (neutrophils, macrophages). nih.gov | Release of chemokines to attract leukocytes to the wound site. nih.gov |
| Proliferation/Re-epithelialization | Stimulation of keratinocyte proliferation and migration. mdpi.com | Activation of the Epidermal Growth Factor Receptor (EGFR) pathway. mdpi.com |
| Angiogenesis | Promotion of new blood vessel formation. nih.govnih.gov | Upregulation of angiogenic growth factors like VEGF and FGF. nih.govnih.gov |
Regulation of Cell Death
Defensin-like proteins are increasingly recognized for their ability to modulate and, in some cases, directly induce cell death, particularly in the context of anti-cancer activity and immune defense. mdpi.comnih.gov This regulatory function is multifaceted, involving various mechanisms ranging from direct membrane disruption to the activation of programmed cell death pathways. mdpi.comnih.gov
In humans, defensins such as Human Neutrophil Peptides (HNP-1 to -3) have been shown to have a direct cytotoxic effect on tumor cells. mdpi.com Their mechanisms of action can include permeabilizing the cell membrane, inflicting DNA damage, and inducing apoptosis. mdpi.com For instance, Human Defensin 5 (HD5), a major antimicrobial peptide in the small intestine, can induce apoptosis through an intrinsic pathway by targeting the mitochondrial membrane. nih.gov Furthermore, HD5's cellular effects are also dependent on the functional expression of Tumor Necrosis Factor (TNF) receptors, indicating an intersection with extrinsic cell death pathways. nih.gov
Similarly, plant defensins have demonstrated cytotoxic activity against cancer cells. The plant defensin NaD1 from ornamental tobacco, for example, induces a rapid, non-apoptotic, membranolytic form of cell death in tumor cells. nih.gov This process involves binding to the plasma membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), leading to membrane destabilization and lysis. nih.gov Studies on β-defensins have also identified oncolytic motifs that mediate the cytolysis of tumor cells through acute lytic cell death rather than apoptosis. mdpi.comnih.gov
The table below summarizes key research findings on the role of defensin-like proteins in the regulation of cell death.
| Protein/Family | Organism/System | Mechanism of Action in Cell Death | Reference(s) |
| Human Defensin 5 (HD5) | Human (ileal Paneth cells) | Induces apoptosis by targeting the mitochondrial membrane; interacts with the TNF receptor pathway. | nih.gov |
| Human Neutrophil Peptides (HNP-1 to -3) | Human | Exert direct cytotoxic effects on tumor cells, including membrane permeabilization and induction of apoptosis. | mdpi.com |
| Plant Defensin (NaD1) | Nicotiana alata (ornamental tobacco) | Induces non-apoptotic, membranolytic cell death in tumor cells by binding to PIP2 and destabilizing the plasma membrane. | nih.gov |
| Human β-defensin-2 and -3 (hBD-2, hBD-3) | Human | Contain an oncolytic motif that binds to phosphatidylinositol 4,5-bisphosphate, leading to acute lytic cell death of tumor cells. | mdpi.comnih.gov |
Influence on Gut Microbiota Homeostasis
The influence of defensins on the gut microbiota is significant; for instance, mice with a genetic predisposition to produce higher levels of alpha-defensins exhibit healthier gut microbiomes and show resistance to insulin (B600854) resistance. bioengineer.orgmiragenews.com Conversely, a deficiency in Paneth cell alpha-defensins can lead to significant changes in the composition of the gut microbiota. nih.gov The expression of these defensins can, in turn, be regulated by the gut microbiota and its metabolites, highlighting a dynamic and reciprocal relationship between the host and its microbial inhabitants. researchgate.net
Human α-defensin 5 (HD5) is a key regulator of the gut microbiota, and its activity can be influenced by environmental factors such as salt concentration and pH. nih.gov The interplay between defensins and the gut microbiome is crucial for preventing dysbiosis, an imbalance in the microbial community that has been linked to various diseases, including inflammatory bowel disease. researchgate.netnih.gov
The following table details research findings on the influence of defensin-like proteins on gut microbiota homeostasis.
| Protein/Family | Location of Action | Role in Gut Microbiota Homeostasis | Reference(s) |
| Alpha-defensins | Small intestine (secreted by Paneth cells) | Regulate the composition of the intestinal microbiota, promoting beneficial bacteria and inhibiting harmful ones. | researchgate.netnih.govbioengineer.orgmiragenews.com |
| Human α-defensin 5 (HD5) | Small intestine | Acts as a key regulator of the gut microbiota, with its activity being modulated by local environmental conditions. | nih.gov |
| Beta-defensins | Intestinal epithelium | Contribute to managing the cross-talk between the host and microbes to maintain a healthy equilibrium across mucosal systems. | nih.gov |
Responses to Abiotic Environmental Stresses (e.g., heavy metal tolerance)
In plants, defensin-like proteins are integral to the response to various abiotic stresses, including drought, salinity, and heavy metal toxicity. researchgate.netnih.govresearchgate.net The expression of many plant defensin genes is induced by these environmental stressors, suggesting a protective role for these proteins. researchgate.netnih.gov
A notable function of some plant defensin-like proteins is their involvement in heavy metal tolerance. researchgate.netnih.gov Certain defensins have the ability to bind to heavy metal ions, which is a mechanism that can contribute to detoxification and tolerance. For example, a defensin from the zinc-hyperaccumulating plant Arabidopsis halleri has been shown to confer zinc tolerance. researchgate.net In rice, defensin-like proteins such as CAL1 and CAL2 are involved in the tolerance and accumulation of cadmium. nih.gov These proteins can chelate cadmium and are involved in its efflux and partitioning within the plant. nih.gov
It is important to note that while the term "Metal Tolerance Protein 10" (MTP10) exists in the scientific literature, particularly in studies of Arabidopsis, this protein is part of a different family (Cation Diffusion Facilitator family) and is primarily involved in calcium and magnesium homeostasis, rather than being a defensin-like protein. nih.govnih.govresearchgate.net
The table below provides a summary of research findings on the role of defensin-like proteins in responding to abiotic environmental stresses.
| Protein/Family | Organism | Role in Abiotic Stress Response | Reference(s) |
| Plant Defensins (general) | Various plant species | Expression is induced by abiotic stresses such as drought, salinity, and cold, suggesting a role in stress tolerance. | researchgate.netnih.gov |
| Arabidopsis halleri Defensin | Arabidopsis halleri | Confers zinc tolerance. | researchgate.net |
| CAL1 and CAL2 (Defensin-like proteins) | Rice (Oryza sativa) | Involved in cadmium tolerance and accumulation through chelation and transport. | nih.gov |
| Chickpea Defensin (Ca-AFP) | Chickpea (Cicer arietinum) | Overexpression in Arabidopsis thaliana confers tolerance to water-deficit stress. | nih.gov |
Advanced Research Methodologies and Future Directions in Defensin Like Protein 10 Studies
Bioinformatic and Computational Approaches
The rapid expansion of genomic and proteomic data has positioned bioinformatic and computational approaches at the forefront of DEFL10 research. These in silico methods offer powerful tools for the discovery, characterization, and evolutionary analysis of defensin-like proteins.
The identification of novel defensin-like genes, including potential orthologs and paralogs of DEFL10, heavily relies on genome and transcriptome mining. A primary strategy involves the use of computational search tools that can sift through vast amounts of sequence data. For instance, a genomics approach utilizing hmmer, a tool based on hidden Markov models (HMMs), in conjunction with BLAST has been successfully employed to identify numerous new human and mouse β-defensin genes. pnas.org This strategy is particularly effective for discovering genes with conserved structural motifs, a hallmark of the defensin (B1577277) family. pnas.org
Similarly, global RNA sequencing (RNA-seq) and de novo transcriptome assembly have proven invaluable for exploring the diversity of defensin-like (DEFL) genes in various organisms, including plants like wheat. nih.gov By analyzing transcriptome datasets, researchers have been able to identify a large number of novel DEFL genes. nih.gov These mining efforts are often guided by specific criteria, such as the presence of a signal peptide and a characteristic cysteine motif within the predicted protein sequence. nih.gov The process typically involves translating transcriptome contigs and then scanning the resulting amino acid sequences for defensin-like signatures. nih.gov The increasing availability of sequenced genomes and transcriptomes from a wide array of species promises the continued discovery of new defensin-like proteins, offering a broader context for understanding the specific roles of proteins like DEFL10. nih.govacs.org
| Tool/Method | Description | Application in Defensin Research |
| BLAST (Basic Local Alignment Search Tool) | A sequence similarity search algorithm used to compare a query sequence with a library or database of sequences. | Initial identification of potential defensin-like gene homologs based on sequence similarity. pnas.org |
| HMMER | A tool that uses Hidden Markov Models (HMMs) to perform sensitive database searches for homologous protein or nucleotide sequences. | Discovery of new defensin genes by searching for conserved defensin domain motifs. pnas.org |
| RNA-sequencing (RNA-seq) | A high-throughput sequencing technique to reveal the presence and quantity of RNA in a biological sample at a given moment. | Identification of expressed defensin-like genes and analysis of their expression levels under different conditions. nih.gov |
| De novo Transcriptome Assembly | A method to reconstruct a transcriptome from RNA-seq data without the need for a reference genome. | Discovery of novel defensin-like genes in organisms with unsequenced genomes. nih.gov |
Understanding the three-dimensional structure of DEFL10 is crucial for elucidating its mechanism of action. In the absence of experimentally determined structures, predictive modeling serves as a powerful tool. Homology modeling can be employed when a template structure of a related defensin is available. researchgate.net For proteins with low sequence similarity to known structures, ab initio prediction methods or tools like I-TASSER and Robetta can generate structural models. researchgate.netnih.gov These models can reveal key structural features, such as the characteristic cysteine-stabilized α-helix and β-sheet (CSαβ) fold, and help in identifying functionally important residues. nih.gov
Beyond individual protein structure, predicting how DEFL10 interacts with other proteins is essential for understanding its biological function. Computational methods for predicting protein-protein interactions (PPIs) can be broadly categorized into sequence-based, structure-based, and machine learning-based approaches. nih.govfrontiersin.org Machine learning models, such as those using support vector machines (SVM), have been developed to discriminate defensins from other antimicrobial peptides based on a wide range of peptide features. nih.gov These predictive tools can help in generating hypotheses about the potential binding partners and pathways involving DEFL10, which can then be validated experimentally.
Phylogenetic analysis is a cornerstone for understanding the evolutionary history of the defensin-like protein family and inferring the functional divergence of its members, including DEFL10. By constructing phylogenetic trees based on protein or gene sequences, researchers can classify defensins into distinct groups and clades. nih.govresearchgate.net This classification helps in understanding the relationships between different defensins and can provide clues about their functions. nih.govportlandpress.com
The evolution of defensins is marked by events such as gene duplication and subsequent sequence diversification, which can lead to neofunctionalization—the evolution of new functions. nih.govportlandpress.com By comparing the sequences of DEFL10 with its orthologs and paralogs across different species, evolutionary pressures can be inferred. For example, evidence of positive selection can indicate an "arms race" with pathogens, driving the rapid evolution of new functions. nih.gov The study of defensin evolution has revealed two superfamilies, the cis- and trans-defensins, which represent an example of convergent evolution, where unrelated proteins have evolved similar structures and functions. nih.govnih.gov Understanding the evolutionary trajectory of DEFL10 within this framework is key to predicting its biological roles. researchgate.net
To comprehend the function of DEFL10 in a broader biological context, it is essential to understand its interactions with other proteins. Protein-protein interaction (PPI) network analysis provides a systems-level view of these relationships. Databases such as STRING are valuable resources for constructing PPI networks, integrating data from experimental studies, computational predictions, and literature mining. nih.gov
By mapping the known and predicted interactors of DEFL10, a network can be constructed where proteins are represented as nodes and their interactions as edges. researchgate.netresearchgate.net Analysis of this network can identify hub proteins—highly connected nodes that may play a critical role in the biological processes involving DEFL10. researchgate.net Furthermore, network analysis can reveal functional modules or clusters of interacting proteins, providing insights into the pathways and cellular processes in which DEFL10 participates. researchgate.net For example, a PPI network for plant defensins has shown interactions with proteins involved in defense responses, signaling pathways, and stress responses. researchgate.net
Molecular and Cellular Biology Techniques
While computational methods provide valuable predictions and insights, molecular and cellular biology techniques are indispensable for experimental validation and a deeper understanding of DEFL10's function and regulation.
Analyzing the expression pattern of the gene encoding DEFL10 provides critical clues about its function. Several techniques are employed to quantify gene expression levels.
RNA-sequencing (RNA-seq): This high-throughput method allows for a comprehensive and quantitative analysis of the entire transcriptome. RNA-seq can be used to determine the expression levels of DEFL10 and other defensin-like genes in different tissues, at various developmental stages, or in response to specific stimuli like pathogen infection. nih.govmdpi.comnih.gov
Microarray: While largely superseded by RNA-seq, microarrays have been used to study the expression of defensin-like genes. nih.gov This technique involves hybridizing labeled cDNA to a chip containing probes for thousands of genes simultaneously.
Quantitative Real-Time PCR (qPCR): This highly sensitive and specific technique is often used to validate the findings from RNA-seq or microarray experiments and to quantify the expression of a small number of genes of interest. researchgate.netmdpi.com By designing specific primers for the DEFL10 gene, researchers can accurately measure its transcript levels in response to various treatments or in different biological contexts. frontiersin.orgplos.org
Studies on defensin-like genes in various organisms have shown that their expression can be tissue-specific and significantly induced by factors such as pathogen challenge or environmental stress, highlighting their likely role in innate immunity and defense. nih.govresearchgate.netnih.gov
| Technique | Principle | Application in DEFL10 Studies |
| RNA-sequencing (RNA-seq) | High-throughput sequencing of cDNA reverse-transcribed from RNA to quantify the transcriptome. | Comprehensive analysis of DEFL10 expression across different conditions and discovery of novel isoforms. nih.govmdpi.comnih.gov |
| Microarray | Hybridization of fluorescently labeled cDNA to a solid surface with immobilized DNA probes. | Large-scale, parallel analysis of the expression of thousands of genes, including DEFL10. nih.gov |
| Quantitative Real-Time PCR (qPCR) | Amplification and simultaneous quantification of a targeted DNA molecule. | Validation of gene expression data from high-throughput methods and precise measurement of DEFL10 transcript levels. researchgate.netmdpi.com |
Functional Characterization in Model Organisms and Cell Lines
The functional roles of proteins designated as "Defensin-like protein 10" have been explored in various biological systems, primarily focusing on their involvement in host defense and immunity. In the plant model organism Arabidopsis thaliana, this compound, also known as PDF2.6, is recognized as a component of the plant's defense system. uniprot.org While detailed in vivo functional studies on PDF2.6 are limited, the broader family of plant defensins, to which it belongs, is known to be involved in responses to a wide array of pathogens. nih.gov The expression of defensin genes in transgenic plants has been shown to enhance resistance against various pathogens. nih.gov
In animal models, studies on a mouse beta-defensin, Defb1, which shares sequence similarity with human beta-defensin 1, have been conducted. asm.org The creation of a mutant mouse model for Defb1 was undertaken to facilitate in vivo studies of beta-defensin function, overcoming the limitations of in vitro cell culture systems. asm.org Research on chicken β-defensin 10 (AvBD-10) has demonstrated its vital role in the innate immune response of chickens. frontiersin.org
In cell line studies, a novel peptide antibiotic, Pro10-1D, designed from an insect defensin, was shown to have anti-inflammatory effects in the murine leukemic monocyte/macrophage cell line RAW264.7. mdpi.com Furthermore, a peptidomimetic antibiotic, designated compound 10, which was inspired by human α-defensin 5, has been shown to be effective against various bacterial strains in vitro. pnas.org
In Vitro Assays for Antimicrobial and Immunomodulatory Activity
A range of in vitro assays have been employed to characterize the antimicrobial and immunomodulatory properties of various molecules referred to as "this compound".
Synthetic chicken β-defensin 10 (sAvBD-10) has demonstrated significant antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as fungicidal activity against Candida albicans and Aspergillus flavus. frontiersin.org The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of sAvBD-10 against various pathogens have been determined, showcasing its potent microbicidal capabilities. frontiersin.org
A peptidomimetic antibiotic, compound 10, derived from human α-defensin 5, has shown potent in vitro activity against multidrug-resistant Gram-negative bacteria. pnas.org Its mechanism of action involves the perturbation of the bacterial membrane. pnas.orgresearchgate.net
Laterosporulin10, a defensin-like bacteriocin (B1578144) from Brevibacillus sp. strain SKDU10, has been shown to effectively inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis H37Rv. researchgate.net In vitro assays demonstrated its membrane-permeabilizing activity. researchgate.net
The immunomodulatory activities of these peptides have also been investigated. For instance, the insect defensin-derived peptide Pro10-1D was assessed for its ability to modulate inflammatory responses in cell lines. mdpi.com While direct immunomodulatory assay data for Arabidopsis this compound (PDF2.6) is not extensively available, plant defensins, in general, are known to be involved in plant defense signaling. nih.gov
Table 1: In Vitro Antimicrobial Activity of this compound Analogs
| Compound | Source/Organism | Target Microorganisms | Observed Effect | Reference |
|---|---|---|---|---|
| sAvBD-10 | Chicken (Synthetic) | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus flavus | Significant antimicrobial and fungicidal activity | frontiersin.org |
| Compound 10 | Human α-defensin 5 (Peptidomimetic) | Multidrug-resistant Gram-negative bacteria | Potent bactericidal activity via membrane perturbation | pnas.orgresearchgate.net |
| Laterosporulin10 | Brevibacillus sp. strain SKDU10 | Staphylococcus aureus, Mycobacterium tuberculosis H37Rv | Inhibition of growth via membrane permeabilization | researchgate.net |
| Pro10-1D | Insect defensin (Designed peptide) | Gram-negative bacteria | Antibacterial and anti-inflammatory activities | mdpi.com |
Biotechnological Applications and Engineering Prospects (Excluding Direct Human Therapeutics)
The unique properties of this compound and its analogs have opened avenues for various biotechnological applications beyond direct human therapeutics.
Genetic Engineering for Enhanced Plant Disease Resistance
A significant area of application for plant defensin-like proteins is in the genetic engineering of crops for enhanced disease resistance. nih.gov The overexpression of plant defensin genes in transgenic plants has been demonstrated as an effective strategy to confer resistance against a variety of phytopathogens. nih.govresearchgate.net While specific studies focusing on the overexpression of Arabidopsis this compound (PDF2.6) are not widely reported, the general success with other plant defensins suggests its potential in this area. researchgate.net The integration of defensin genes into plant genomes can lead to the development of crops with improved resilience to fungal and bacterial diseases. researchgate.net
Development of Novel Peptide-Based Research Tools
The structural and functional characteristics of this compound and its related peptides make them valuable scaffolds for the development of novel peptide-based research tools. Their ability to interact with and disrupt microbial membranes can be harnessed to design molecular probes to study membrane biology. pnas.org Furthermore, engineered versions of these peptides could be developed as specific inhibitors or modulators of microbial processes, serving as tools to investigate microbial physiology and pathogenesis. The creation of synthetic and recombinant defensin-like peptides allows for the systematic modification of their structure to fine-tune their activity and specificity for research purposes.
Emerging Research Areas and Unexplored Functions of this compound
While much of the research on this compound has focused on its antimicrobial properties, several emerging areas of investigation are beginning to shed light on its other potential functions. In plants, defensin-like proteins are implicated in a range of biological processes beyond defense, including roles in plant development and signaling. nih.gov The precise role of Arabidopsis this compound (PDF2.6) in these processes remains an area for future exploration.
The immunomodulatory activities of defensin-like peptides represent another burgeoning field of research. Beyond their direct microbicidal effects, these peptides can influence the host immune response, a function that is not yet fully understood. mdpi.com The potential for these peptides to interact with host cell receptors and signaling pathways is an area ripe for investigation.
Furthermore, the discovery of defensin-like peptides in a wide array of organisms, from bacteria to insects and plants, suggests a functional diversity that is yet to be fully uncovered. researchgate.netnih.gov Exploring the roles of these peptides in their native biological contexts could reveal novel functions beyond their established antimicrobial activities.
Challenges and Opportunities in this compound Research
The study of this compound presents both challenges and opportunities. A primary challenge is the ambiguity of the nomenclature, with "this compound" being used to describe different molecules from various species. This necessitates careful specification in research to avoid confusion.
A significant challenge in the functional characterization of these proteins is the often-limited amount of detailed in vivo and mechanistic data for specific isoforms like Arabidopsis PDF2.6. Much of the current understanding is extrapolated from studies on the broader defensin family.
Despite these challenges, there are considerable opportunities. The broad-spectrum antimicrobial activity of some this compound analogs presents an opportunity for the development of new strategies to combat microbial resistance in agricultural settings. nih.gov The potential to engineer these peptides for enhanced stability, specificity, and efficacy opens up new avenues for biotechnological applications. researchgate.net
Furthermore, the immunomodulatory properties of these peptides offer an exciting opportunity to understand the intricate interplay between innate defense mechanisms and the broader immune response. Future research focused on the specific molecular targets and signaling pathways of this compound will be crucial to unlocking its full potential.
Table 2: Summary of Research Focus on this compound Analogs
| Compound Name | Organism of Origin/Derivation | Primary Research Focus | Key Findings |
|---|---|---|---|
| This compound (PDF2.6) | Arabidopsis thaliana | Plant defense | Identified as a component of the plant immune system. uniprot.org |
| Chicken β-defensin 10 (AvBD-10) | Chicken | Antimicrobial activity | Broad-spectrum antibacterial and antifungal properties. frontiersin.org |
| Compound 10 | Human α-defensin 5 (Peptidomimetic) | Antibacterial activity | Potent against multidrug-resistant Gram-negative bacteria. pnas.org |
| Laterosporulin10 | Brevibacillus sp. | Bacteriocin activity | Effective against S. aureus and M. tuberculosis. researchgate.net |
| Pro10-1D | Insect defensin (Designed peptide) | Antibacterial and anti-inflammatory activity | Demonstrated activity in cell line models. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
